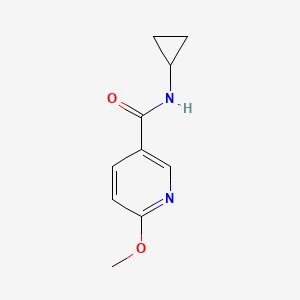![molecular formula C16H17ClN2O4 B2541218 methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate CAS No. 890596-87-9](/img/structure/B2541218.png)
methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate," is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, there are several related compounds that can give insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was achieved in two steps from indanones and phenyl isothiocyanates . Similarly, methyl 2-benzoylamino-3-oxobutanoate was prepared from hippuric acid, which underwent transformation with N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis . These methods suggest that the synthesis of the compound of interest may also involve multi-step reactions, possibly including the formation of a pyrazole ring followed by esterification and acylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was determined by single-crystal X-ray diffraction, revealing planar benzene ring systems and specific dihedral angles between the pyrazole rings . This suggests that the compound of interest may also exhibit a planar aromatic system with substituents that could influence its overall geometry and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes interactions with various reagents to form heterocyclic systems. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for example, reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted pyranones . This indicates that the compound of interest may also participate in reactions with diketones or other nucleophilic reagents to form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectrophotometric and voltammetric methods. For instance, sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate was analyzed to determine its absorption spectra and molar absorptivity coefficients, which were found to be independent of the acidity of the media . This suggests that the compound of interest may also have distinct UV-Vis absorption characteristics that could be used for its identification and quantification.
Aplicaciones Científicas De Investigación
Stereochemical Studies
Stereochemistry plays a crucial role in the reactivity and biological activity of chemical compounds. Research on related keto esters, such as methyl 4-methyl-5-oxo-hexanoate, indicates that stereochemical outcomes can vary significantly depending on solvent and reactants used in Grignard reactions. Such findings can inform the synthesis and application of compounds like methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate, especially in designing stereoselective syntheses or understanding their reactivity in biological systems (Colantoni et al., 1978).
Heterocyclic Chemistry
Compounds with heterocyclic structures, such as pyrazoles, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis and transformations of related compounds demonstrate their versatility as synthons for preparing polysubstituted heterocyclic systems, which could include applications in drug discovery and materials science (Pizzioli et al., 1998).
Liquid Crystalline Materials
Research on 1,3,4-oxadiazole derivatives has shown that such compounds can exhibit mesomorphic behavior and photoluminescent properties, making them suitable for applications in advanced materials, such as liquid crystals and optoelectronic devices. By extension, methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate could potentially be explored for similar applications, given its structural similarities (Han et al., 2010).
Coordination Chemistry
The coordination behavior of pyrazole derivatives with metal ions is a field of considerable interest, particularly in the development of metal-organic frameworks (MOFs), catalysts, and materials with novel optical or magnetic properties. Studies on similar pyrazole derivatives highlight their potential as ligands in coordination complexes, which could have implications for catalysis and materials science (Sobiesiak et al., 2010).
Antioxidant and Pharmacological Properties
Pyrazole derivatives have been explored for their pharmacological activities, including antioxidant properties. Research into the antioxidant susceptibilities of related compounds, as well as their structure-activity relationships, could provide insights into the potential pharmacological applications of methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate in developing new therapeutics (Naveen et al., 2021).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It’s suggested that the strong hydrogen-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
methyl 4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoyloxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-15(17)11(2)19(18-10)9-8-14(20)23-13-6-4-12(5-7-13)16(21)22-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPSPQWTUZTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC2=CC=C(C=C2)C(=O)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)phenyl 3-(4-chloro-3,5-dimethylpyrazolyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

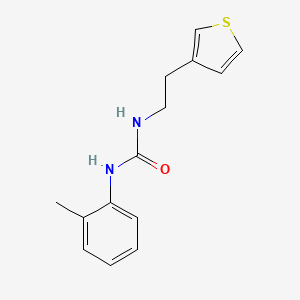
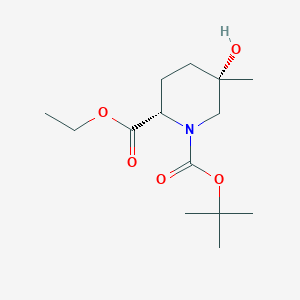
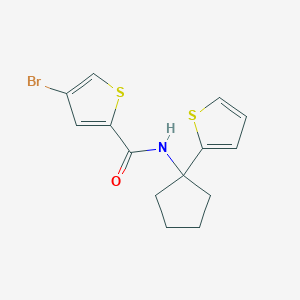

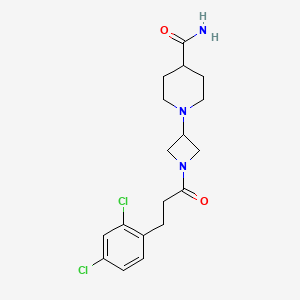

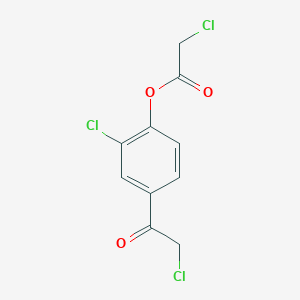
![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)
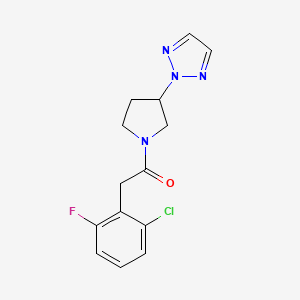
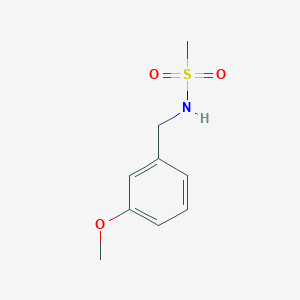
![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)
